REACTION_SMILES
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[C:1]([NH2:2])(=[O:3])[c:4]1[cH:5][c:6]([CH3:19])[c:7]([O:11][S:12]([C:13]([F:14])([F:15])[F:16])(=[O:17])=[O:18])[c:8]([CH3:10])[cH:9]1.[CH2:20]([SiH:21]([CH2:22][CH3:23])[CH2:24][CH3:25])[CH3:26].[O-:33][C:34]([CH3:35])=[O:36].[O-:37][C:38]([CH3:39])=[O:40].[O:27]=[CH:28][N:29]([CH3:30])[CH3:31].[Pd+2:32]>>[C:1]([NH2:2])(=[O:3])[c:4]1[cH:5][c:6]([CH3:19])[c:7]([CH:28]=[O:27])[c:8]([CH3:10])[cH:9]1
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Name
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Cc1cc(C(N)=O)cc(C)c1OS(=O)(=O)C(F)(F)F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C(N)=O)cc(C)c1OS(=O)(=O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[SiH](CC)CC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd+2]
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Name
|
|
Type
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product
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Smiles
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Cc1cc(C(N)=O)cc(C)c1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |